molecular formula C11H6ClF3N2O B3174636 4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine CAS No. 954221-84-2

4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine

Cat. No.: B3174636
CAS No.: 954221-84-2
M. Wt: 274.62 g/mol
InChI Key: MCHUERUQEQRXLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a trifluoromethoxy group and a chloro substituent on the phenyl ring enhances the compound’s chemical properties, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine typically involves the reaction of 4-chloro-6-hydroxypyrimidine with 4-(trifluoromethoxy)phenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (e.g., aniline) in the presence of a base (e.g., sodium hydride) in solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Major Products

    Substitution: Formation of 4-amino-6-[4-(trifluoromethoxy)phenyl]pyrimidine.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of this compound alcohol derivatives.

Scientific Research Applications

4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or receptors, thereby interfering with cellular processes. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The chloro group can form hydrogen bonds or participate in halogen bonding, further stabilizing the compound’s interaction with its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-6-methylpyrimidine
  • 4-chloro-2-fluoro-6-[4-(trifluoromethoxy)phenyl]pyrimidine
  • 4-chloro-6-[4-(trifluoromethyl)phenyl]pyrimidine

Uniqueness

4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2O/c12-10-5-9(16-6-17-10)7-1-3-8(4-2-7)18-11(13,14)15/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHUERUQEQRXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=N2)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Chloro-6-(4-trifluoromethoxyphenyl)-pyrimidine was prepared by palladium-catalyzed arylation of 4,6-dichloropyrimidine and 4-trifluoromethoxyphenyl boronic acid: 1H NMR (400 MHz, CDCl3) δ 9.05 (s, 1H), 8.14 (d, J=9.8 Hz, 2H), 7.74 (m, 1H), 7.36 (d, J=8.4 Hz, 2H); EIMS m/z 274 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine
Reactant of Route 3
Reactant of Route 3
4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine
Reactant of Route 4
Reactant of Route 4
4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine
Reactant of Route 5
Reactant of Route 5
4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine
Reactant of Route 6
Reactant of Route 6
4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.